![molecular formula C13H16N2O2 B2649442 5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one CAS No. 1005100-31-1](/img/structure/B2649442.png)
5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-hydroxyphenyl” group indicates the presence of a phenol group, which is a benzene ring with a hydroxyl (-OH) group attached. The “3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one” part suggests a more complex ring structure with a ketone functional group (=O) and a methyl group (-CH3) attached .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Pyrrole rings can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone with ammonia or a primary amine . The introduction of the phenol group and the complex ring structure would likely require additional steps and specific reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole and phenol rings suggests that the compound may exhibit resonance, which could affect its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is electron-rich and can undergo electrophilic substitution reactions. The phenol group is also reactive and can undergo reactions such as E1 and E2 eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could make the compound somewhat soluble in water. The compound’s melting and boiling points, density, and other physical properties would depend on factors such as its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Organocatalytic Synthesis of Pyrroles
This compound, being a pyrrole derivative, plays a significant role in the organocatalytic synthesis of pyrroles . Pyrrole rings have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . The [3 + 2] cycloaddition reaction has emerged as one of the most promising approaches for the organocatalytic synthesis of pyrroles .
Antimicrobial and Anticancer Agents
The compound and its analogues have shown promising antimicrobial activity against multidrug-resistant pathogens . They have structure-dependent antimicrobial activity against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) . Compounds 14 and 24b showed promising activity against vancomycin-intermediate S. aureus strains, and favorable cytotoxic profiles in HSAEC-1 cells, making them attractive scaffolds for further development .
Amination of 5-Spiro-Substituted 3-Hydroxy-1,5-dihydro-2
The compound has less conformational flexibility and less propensity for tautomerization to its keto form due to the influence of the rigid spiro-substituent at the C 5 position of the pyrrol-2-one moiety . This makes it an interesting candidate for amination studies .
Mangrove Plant Derivatives
From the mangrove plant Aegiceras corniculatum, two Py-2-C derivatives (7 and 8) and one indole alkaloid were isolated . The structures were determined with spectroscopic analyses .
Synthesis of Chromeno [2,3-c]pyrrol-9 (2H)-ones
The compound can also be used in the synthesis of chromeno [2,3-c]pyrrol-9 (2H)-ones .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-hydroxyphenyl)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[2,3-b]pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,9,12,14,16H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFBNWHNGDDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(NC1NC(=O)C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-hydroxyphenyl)-3a-methylhexahydropyrrolo[2,3-b]pyrrol-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

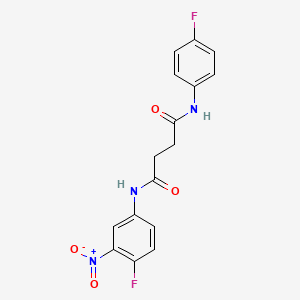
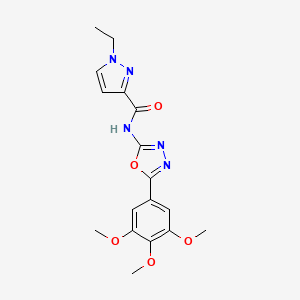
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649367.png)

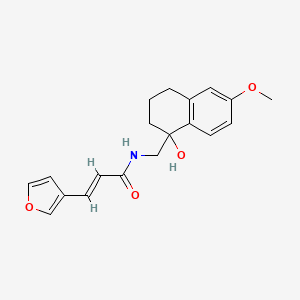


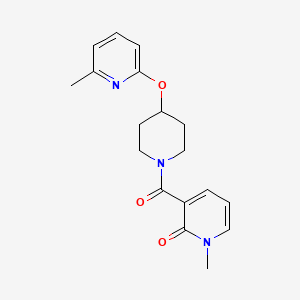
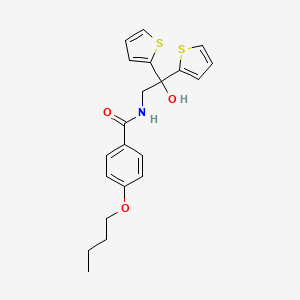

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
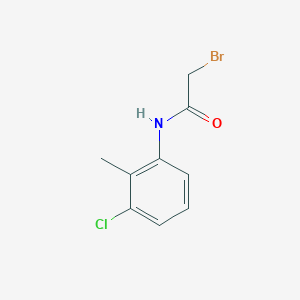
![N-[cyano(2-methoxyphenyl)methyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2649381.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)